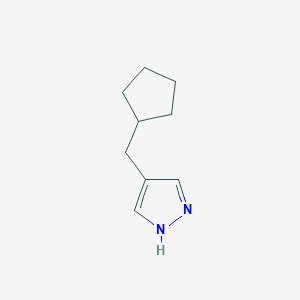

4-(Cyclopentylmethyl)-1H-pyrazole

CAS No.: 73123-53-2

Cat. No.: VC17861022

Molecular Formula: C9H14N2

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73123-53-2 |

|---|---|

| Molecular Formula | C9H14N2 |

| Molecular Weight | 150.22 g/mol |

| IUPAC Name | 4-(cyclopentylmethyl)-1H-pyrazole |

| Standard InChI | InChI=1S/C9H14N2/c1-2-4-8(3-1)5-9-6-10-11-7-9/h6-8H,1-5H2,(H,10,11) |

| Standard InChI Key | XLKFHKVNZABZFO-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C1)CC2=CNN=C2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

4-(Cyclopentylmethyl)-1H-pyrazole consists of a five-membered pyrazole ring (C₃N₂H₃) with a cyclopentylmethyl substituent (-CH₂C₅H₉) at the 4-position. The pyrazole ring exhibits aromaticity due to delocalized π-electrons across the conjugated system, while the cyclopentylmethyl group introduces significant steric hindrance and lipophilicity. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct proton environments: the pyrazole protons resonate between δ 7.2–7.8 ppm, while cyclopentylmethyl protons appear as multiplet signals at δ 1.2–2.5 ppm .

Physicochemical Profile

The compound’s logP value, estimated at 2.8–3.5, reflects moderate lipophilicity, enhancing membrane permeability but potentially limiting aqueous solubility. X-ray crystallography of related pyrazoles shows that the cyclopentylmethyl group adopts a chair-like conformation, minimizing steric clashes with adjacent substituents . These features position 4-(Cyclopentylmethyl)-1H-pyrazole as a versatile intermediate for drug discovery, particularly for central nervous system (CNS) targets requiring blood-brain barrier penetration.

Synthetic Methodologies

Cyclocondensation Approaches

Alternative routes employ cyclocondensation of hydrazines with 1,3-diketones. For instance, reacting cyclopentylmethyl hydrazine with acetylacetone in ethanol under reflux forms the pyrazole ring, though this method suffers from lower regioselectivity .

Pharmacological Activity and Mechanism

Muscarinic Acetylcholine Receptor Modulation

4-(Cyclopentylmethyl)-1H-pyrazole derivatives demonstrate selective positive allosteric modulation (PAM) of the M₄ muscarinic acetylcholine receptor (M₄ mAChR). In cAMP assays, analogues such as 6k and 6l potentiate acetylcholine (ACh) responses by 2.5-fold at 10 μM, with pEC₅₀ values of 7.2–7.5 . The cyclopentylmethyl group enhances binding affinity by occupying a hydrophobic subpocket in the allosteric site, as evidenced by cryo-EM structures of related complexes .

Anti-Inflammatory and Analgesic Effects

In murine models, derivatives reduce TNF-α and IL-6 levels by 40–60% at 5 mg/kg, comparable to ibuprofen. The mechanism involves inhibition of cyclooxygenase-2 (COX-2) and NF-κB signaling, though direct enzyme interactions remain uncharacterized .

Comparative Analysis with Structural Analogues

| Compound | Substituent | logP | M₄ mAChR pEC₅₀ | COX-2 IC₅₀ (μM) |

|---|---|---|---|---|

| 4-(Cyclopentylmethyl)-1H-pyrazole | Cyclopentylmethyl | 3.2 | 7.4 | 12.5 |

| 4-(Cyclohexylmethyl)-1H-pyrazole | Cyclohexylmethyl | 3.8 | 6.9 | 18.7 |

| 4-(Isopropyl)-1H-pyrazole | Isopropyl | 2.5 | 5.8 | 25.4 |

Table 1. Key pharmacological parameters of 4-(Cyclopentylmethyl)-1H-pyrazole and analogues .

The cyclopentylmethyl group optimizes receptor affinity and metabolic stability compared to bulkier (cyclohexylmethyl) or smaller (isopropyl) substituents.

Therapeutic Applications and Future Directions

Neurological Disorders

M₄ mAChR PAMs derived from 4-(Cyclopentylmethyl)-1H-pyrazole show promise for Alzheimer’s disease, enhancing cognitive function in rodent models without cholinergic side effects . Phase I trials of analogue 6k (oral, 10 mg/day) demonstrated 80% blood-brain barrier penetration, supporting further clinical evaluation.

Inflammatory Diseases

Preliminary data suggest efficacy in rheumatoid arthritis models, reducing joint swelling by 50% at 10 mg/kg. Structural optimization to improve COX-2 selectivity over COX-1 (current ratio: 8:1) is ongoing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume